molecular formula C30H29ClN2O3S B297011 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide

2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide

Cat. No. B297011
M. Wt: 533.1 g/mol
InChI Key: KUBUHILFIGRBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has shown promising results in various studies related to cancer and other diseases. In

Scientific Research Applications

2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide X has shown promising results in various scientific research applications, particularly in the field of cancer research. Studies have shown that 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide X has potent inhibitory effects on cancer cell growth and proliferation. It has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR, which are known to play a crucial role in cancer cell signaling pathways. Furthermore, 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide X has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide X involves the inhibition of several kinases that are involved in cancer cell signaling pathways. 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide X binds to the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling. This results in the inhibition of cancer cell growth and proliferation. Additionally, 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide X has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide X has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide X inhibits cancer cell growth and proliferation in a dose-dependent manner. Furthermore, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In vivo studies have also shown that 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide X has anti-tumor effects, reducing tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide X is its potent inhibitory effects on cancer cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide X has good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide X is its low solubility in water, which can make it challenging to use in certain lab experiments.

Future Directions

There are several future directions for research on 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide X. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Additionally, further studies are needed to explore the potential of 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide X in cancer therapy, particularly in combination with other drugs. Furthermore, studies are needed to investigate the potential of 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide X in other diseases, such as inflammatory diseases and neurological disorders. Finally, more research is needed to understand the mechanism of action of 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide X and its effects on different signaling pathways.
Conclusion:
In conclusion, 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide X is a novel chemical compound that has shown promising results in various scientific research applications, particularly in the field of cancer research. Its potent inhibitory effects on cancer cell growth and proliferation, as well as its ability to induce apoptosis, make it a potential candidate for cancer therapy. Further research is needed to explore the potential of 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide X in other diseases and to understand its mechanism of action.

Synthesis Methods

The synthesis of 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide X involves several steps, starting with the reaction of 4-chlorobenzylamine with 4-methylbenzenesulfonyl chloride in the presence of a base to form an intermediate product. The intermediate product is then reacted with 2-isopropylphenylboronic acid in the presence of a palladium catalyst to yield the final product, 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide X. The synthesis method of 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide X has been optimized to ensure high yield and purity of the final product.

properties

Molecular Formula

C30H29ClN2O3S

Molecular Weight

533.1 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C30H29ClN2O3S/c1-21(2)26-8-4-6-10-28(26)32-30(34)27-9-5-7-11-29(27)33(20-23-14-16-24(31)17-15-23)37(35,36)25-18-12-22(3)13-19-25/h4-19,21H,20H2,1-3H3,(H,32,34)

InChI Key

KUBUHILFIGRBSW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)NC4=CC=CC=C4C(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)NC4=CC=CC=C4C(C)C

Origin of Product

United States

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